Methyl-1,4-Diazepan-1-carboxylat

Übersicht

Beschreibung

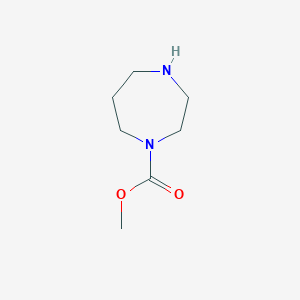

“Methyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound with two nitrogen atoms .

Synthesis Analysis

The synthesis of “Methyl 1,4-diazepane-1-carboxylate” and its derivatives has been a subject of research. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol .Molecular Structure Analysis

The molecular structure of “Methyl 1,4-diazepane-1-carboxylate” can be analyzed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.Chemical Reactions Analysis

1,4-Diazepines, including “Methyl 1,4-diazepane-1-carboxylate”, are associated with a wide range of chemical reactions. Scientists have been actively involved in studying the synthesis and reactions of 1,4-diazepines .Physical and Chemical Properties Analysis

“Methyl 1,4-diazepane-1-carboxylate” has a molecular weight of 158.19826 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Rho-Kinase-Inhibitor-Synthese

“Methyl-1,4-Diazepan-1-carboxylat” ist ein wichtiger Zwischenprodukt bei der Synthese des Rho-Kinase-Inhibitors K-115 . Rho-Kinase-Inhibitoren haben potenzielle Anwendungen bei der Behandlung verschiedener Krankheiten, darunter Glaukom, Bluthochdruck und erektile Dysfunktion.

Produktion chiraler Verbindungen

Die Verbindung wird bei der Produktion chiraler Verbindungen verwendet . Chirale Verbindungen sind in der pharmazeutischen Industrie unerlässlich, da sie aufgrund ihrer Konfiguration oft unterschiedliche biologische Aktivitäten aufweisen.

Intramolekulare Cyclisierung

“this compound” wird in der intramolekularen Fukuyama–Mitsunobu-Cyclisierung verwendet . Diese Reaktion ist ein mächtiges Werkzeug für die Synthese cyclischer Verbindungen, die in vielen biologisch aktiven Molekülen weit verbreitet sind.

Synthese asymmetrischer Moleküle

Die Verbindung wird bei der Synthese asymmetrischer Moleküle verwendet . Asymmetrische Moleküle sind entscheidend im Bereich der medizinischen Chemie, da sie im Vergleich zu ihren symmetrischen Gegenstücken häufig überlegene pharmakologische Eigenschaften aufweisen.

Organische Bausteine

“this compound” dient als organischer Baustein in verschiedenen chemischen Reaktionen . Organische Bausteine sind grundlegende Bestandteile bei der Synthese komplexer organischer Verbindungen.

Synthese von Benzolverbindungen

Die Verbindung wird bei der Synthese von Benzolverbindungen verwendet . Benzolverbindungen werden in der Produktion von Arzneimitteln, Kunststoffen, Harzen, synthetischen Fasern, Gummi, Farbstoffen, Reinigungsmitteln und Pharmazeutika eingesetzt.

Wirkmechanismus

While the specific mechanism of action for “Methyl 1,4-diazepane-1-carboxylate” is not mentioned in the search results, 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl 1,4-diazepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of Rho-kinase inhibitors . The compound’s interaction with enzymes such as Rho-kinase is crucial for its biochemical activity. These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

Methyl 1,4-diazepane-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an intermediate in Rho-kinase inhibitors suggests that it may impact the Rho-kinase signaling pathway, which is involved in various cellular functions such as contraction, motility, proliferation, and apoptosis . By modulating this pathway, Methyl 1,4-diazepane-1-carboxylate can influence cell behavior and function.

Molecular Mechanism

The molecular mechanism of Methyl 1,4-diazepane-1-carboxylate involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with Rho-kinase results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, Methyl 1,4-diazepane-1-carboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,4-diazepane-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1,4-diazepane-1-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 1,4-diazepane-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of enzyme activity and improvement of cellular function. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

Methyl 1,4-diazepane-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl 1,4-diazepane-1-carboxylate within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall effectiveness and potential side effects. Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic use.

Subcellular Localization

Methyl 1,4-diazepane-1-carboxylate’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOUREWVKIVTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)

![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)